molecular formula C20H24N2O5S B2999628 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170874-02-8

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2999628
CAS No.: 1170874-02-8
M. Wt: 404.48
InChI Key: ZREFSVRYZSLVRS-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 1170874-02-8) is a chemical compound with a molecular formula of C20H24N2O5S and a molecular weight of 404.48 g/mol . This benzenesulfonamide derivative is supplied with a minimum purity of 90%+ and is available in various quantities for research applications, from 2 μmol to 50 mg . The compound features a tetrahydroquinoline scaffold, a common structural motif in medicinal chemistry, substituted with an ethoxybenzenesulfonamide group and a methoxyacetyl moiety. Its structural characteristics, including a topological polar surface area of 93.3 Ų , suggest potential for interesting physicochemical properties. While the specific biological profile of this compound is not fully detailed in the public domain, its structural features are associated with nuclear receptor modulation. Notably, VTP-43742, a well-characterized retinoid-related orphan receptor gamma-t (RORγt) inverse agonist that shares the sulfonamide functional group, has been investigated for the treatment of autoimmune diseases such as psoriasis . This suggests potential research applications for this compound in the exploration of immune system regulation and autoimmune pathways. Researchers can utilize this chemical as a building block or reference standard in pharmaceutical development and biochemical screening. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-27-17-8-10-18(11-9-17)28(24,25)21-16-7-6-15-5-4-12-22(19(15)13-16)20(23)14-26-2/h6-11,13,21H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREFSVRYZSLVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C_{17}H_{22}N_{2}O_{4}S
Molecular Weight: 354.43 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the tetrahydroquinoline moiety suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

  • Inhibition of Tubulin Polymerization: Similar compounds have been shown to bind competitively to the colchicine binding site on tubulin, inhibiting its polymerization. This action is critical in disrupting mitotic spindle formation in cancer cells .
  • STAT3 Pathway Modulation: Some derivatives have demonstrated the ability to inhibit the phosphorylation of STAT3, a transcription factor implicated in tumorigenesis. This dual-targeting mechanism enhances their antitumor efficacy .

Anti-inflammatory Effects

The tetrahydroquinoline scaffold is associated with anti-inflammatory properties. Compounds targeting RORγt (retinoic acid receptor-related orphan receptor gamma t), a key regulator in inflammatory responses, have shown promise in treating autoimmune diseases .

Bioavailability and Pharmacokinetics

Research indicates that derivatives of this compound possess favorable pharmacokinetic profiles. For example:

  • Oral Bioavailability: Certain analogs have demonstrated high oral bioavailability (F = 48.1% in mice), suggesting potential for effective oral dosing in therapeutic applications .
  • Dosing Efficacy: Studies have shown effective dosing at lower concentrations without adverse effects over extended periods .

In Vitro Studies

In vitro assays using various cancer cell lines (A549, MDA-MB-231, HCT-116) revealed that certain derivatives exhibited IC50 values ranging from 1.35 μM to 3.04 μM, indicating potent cytotoxicity against these cell lines .

In Vivo Studies

Animal models have been utilized to assess the efficacy of these compounds:

  • Xenograft Models: In vivo studies demonstrated that specific derivatives could inhibit over 80% of tumor growth in xenograft models, showcasing their potential as effective antitumor agents .

Comparative Analysis Table

CompoundTargetIC50 (μM)EfficacyNotes
DL14Tubulin/STAT31.35 A549>80% tumor inhibitionDual-target inhibitor
D4RORγtNot specifiedEffective in autoimmune modelsHigh oral bioavailability

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The benzene ring's substitution pattern significantly influences electronic properties and bioactivity:

Compound Name Benzene Substituents Molecular Weight (g/mol) Key Properties/Effects Reference
Target Compound 4-ethoxy ~403.1 Balanced hydrophobicity; moderate EWG/EDG -
4-ethoxy-3-fluoro-N-[1-(propylsulfonyl)-...] 4-ethoxy, 3-fluoro ~470.5 Enhanced electron-withdrawing (fluorine); possible increased binding affinity
2-bromo-N-(1-(2-methoxyacetyl)-...) 2-bromo N/A Steric bulk; potential halogen bonding
3-chloro-4-methoxy-N-(1-(2-methoxyethyl)-...) 3-chloro, 4-methoxy 410.9 Chlorine (EWG) may reduce metabolic stability; methoxy enhances solubility
  • Fluorine vs.
  • Bromo vs. Ethoxy : Bromine’s larger atomic radius in ’s analog may enhance hydrophobic interactions but increase molecular weight and steric hindrance .

Modifications on the Tetrahydroquinoline Core

The tetrahydroquinoline’s substitution at position 1 impacts steric accessibility and electronic interactions:

Compound Name Position 1 Substituent Synthesis Yield (if reported) Biological Relevance Reference
Target Compound 2-methoxyacetyl N/A Potential HDAC inhibition (inferred) -
(R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-...) 2-methoxyacetyl, 6-benzyl 62.7% Mixed-efficacy μ-opioid receptor modulation
4-ethoxy-3-fluoro-N-[1-(propylsulfonyl)-...] Propylsulfonyl N/A Sulfonyl group may enhance metabolic stability
3-chloro-4-methoxy-N-(1-(2-methoxyethyl)-...) 2-methoxyethyl N/A Increased flexibility compared to acetyl
  • 2-Methoxyacetyl vs. Propylsulfonyl : The methoxyacetyl group (target compound) provides a balance between electron-donating capacity and steric hindrance, whereas propylsulfonyl () may improve metabolic stability due to sulfone’s resistance to oxidation .
  • Benzyl Substitution : ’s compound incorporates a benzyl group at position 6, which may enhance μ-opioid receptor binding but reduce solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving sulfonylation and acylation reactions. For example:

Sulfonylation : React the 1,2,3,4-tetrahydroquinolin-7-amine precursor with 4-ethoxybenzenesulfonyl chloride in pyridine, using DMAP as a catalyst (stirred at room temperature for 2 hours).

Acylation : Introduce the 2-methoxyacetyl group to the tetrahydroquinoline nitrogen using methoxyacetyl chloride in dichloromethane with triethylamine as a base.

  • Purification is typically achieved via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) followed by recrystallization .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., sulfonamide NH protons at δ 10–11 ppm, methoxy groups at δ 3.2–3.8 ppm).
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for analogous N-aroyl sulfonamides .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+^+ for C22_{22}H27_{27}N3_{3}O5_{5}S: 446.1745).

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For in vivo studies, use co-solvents like Cremophor EL or cyclodextrins.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Protect from light due to the sulfonamide group’s photosensitivity .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step in the synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance acylation efficiency.
  • Solvent Optimization : Compare dichloromethane (low polarity) versus THF (higher polarity) to balance reactivity and solubility.
  • Temperature Control : Use microwave-assisted synthesis at 80°C for 30 minutes to reduce side reactions .

Q. How can contradictory bioactivity data from different assays be resolved?

  • Methodological Answer :

  • Assay Validation : Replicate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Metabolite Screening : Check for in situ degradation products via LC-MS, which may interfere with activity.
  • Receptor Profiling : Use computational docking (e.g., AutoDock Vina) to predict off-target interactions, as shown in hybrid receptor-response models .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Fragment-Based Design : Replace the 2-methoxyacetyl group with isobutyryl or cyclopentylcarboxamide to assess steric effects on target binding .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger’s Phase to prioritize analogs with improved affinity.
  • In Vivo Correlation : Compare pharmacokinetic parameters (e.g., AUC, Cmax_{max}) of analogs with in vitro IC50_{50} values to validate SAR .

Q. How can computational methods address discrepancies in receptor-binding predictions?

  • Methodological Answer :

  • Ensemble Docking : Run simulations across multiple receptor conformations (e.g., from MD trajectories) to account for flexibility.
  • Meta-Analysis : Integrate datasets from diverse receptors (e.g., murine vs. human homologs) to identify conserved binding motifs, as demonstrated in odorant receptor studies .
  • Machine Learning : Train models on hybrid datasets (wet-lab + computational) to improve prediction accuracy, addressing non-overlapping feature clusters .

Data Contradiction & Validation

Q. How should researchers interpret conflicting cytotoxicity results between 2D and 3D cell models?

  • Methodological Answer :

  • Model-Specific Factors : 3D spheroids may exhibit reduced drug penetration vs. 2D monolayers. Quantify compound diffusion using fluorescent tracers.
  • Metabolic Profiling : Compare ATP levels (CellTiter-Glo) and apoptosis markers (Annexin V) across models to identify microenvironmental influences .

Q. What experimental controls are critical for validating target engagement?

  • Methodological Answer :

  • Negative Controls : Use enantiomers or structurally similar inactive analogs (e.g., sulfonamide without the methoxy group) to rule out non-specific binding.
  • Genetic Knockdown : Apply CRISPR/Cas9 to silence the target protein and confirm loss of compound activity.
  • Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts to confirm direct binding .

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